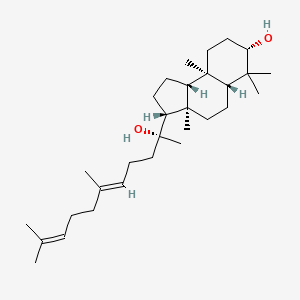
Arabidiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabidiol is a tricyclic triterpenoid that is perhydro-1H-cyclopenta[a]naphthalene that is substituted bu methyl groups at positions 3a, 6, 6, and 9a, by a hydroxy group at position 7, and by a (2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl group at position 3 (the 3R,3aR,5aR,7S,9aR,9bR-isomer). It is a secondary alcohol, a tertiary alcohol and a tricyclic triterpenoid.
Wissenschaftliche Forschungsanwendungen
Plant Defense Mechanisms
Arabidiol contributes to the resistance of Arabidopsis roots against pathogens such as the oomycete Pythium irregulare. Research indicates that this compound and its derivatives are involved in the plant's defense response, enhancing resistance against root rot infections .
Metabolic Engineering
The metabolic engineering of triterpenoids, including this compound, has been explored to enhance plant defenses and produce beneficial compounds. By manipulating the biosynthetic pathways, researchers aim to increase yields of bioactive metabolites that can be used in pharmaceuticals and agriculture .
Pharmaceutical Potential
Triterpenoids have been recognized for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's derivatives may possess similar activities, making them candidates for further pharmacological studies .
Table 1: Key Properties of this compound Derivatives
| Derivative | Biological Activity | Potential Application |
|---|---|---|
| Apo-Arabidiol | Antimicrobial | Agricultural fungicide |
| D-R | Plant defense enhancement | Crop protection |
| D-M | Insect repellent | Pest management |
Table 2: Comparative Analysis of Triterpenoids
| Triterpenoid | Source Plant | Primary Function |
|---|---|---|
| This compound | Arabidopsis thaliana | Pathogen resistance |
| Thalianol | Arabidopsis thaliana | Structural integrity |
| Marneral | Arabidopsis thaliana | Defense against herbivores |
Case Study 1: this compound in Pathogen Resistance
In a study examining root exudates from Arabidopsis, it was found that this compound plays a critical role in enhancing resistance to Pythium irregulare. The study involved analyzing the emission rates of volatile compounds and their correlation with pathogen attack. Results indicated that this compound derivatives were significantly increased during pathogen exposure, suggesting a direct role in defense signaling pathways .
Case Study 2: Metabolic Engineering for Enhanced Triterpenoid Production
Research focused on engineering Arabidopsis to boost the production of triterpenoids, including this compound. By targeting specific genes within the this compound/baroul biosynthetic gene cluster, scientists successfully increased the yield of these metabolites. This approach not only enhanced plant resilience but also opened avenues for commercial applications in pharmaceuticals and agriculture .
Analyse Chemischer Reaktionen
Oxidative C-C Bond Cleavage by CYP705A1
Arabidiol is cleaved by the cytochrome P450 enzyme CYP705A1 during pathogen infection (e.g., Pythium irregulare), yielding:
-
Volatile : (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), an 11-carbon homoterpene involved in airborne defense signaling .
-
Non-volatile : 14-apo-arabidiol, a 19-carbon ketone that undergoes further modifications .
This cleavage occurs via oxidation at the C14–C15 bond, with CYP705A1 acting as a bifunctional catalyst. Kinetic studies show this reaction is induced within 24–48 hours post-pathogen exposure .
Post-Cleavage Derivatization Pathways
14-apo-arabidiol is enzymatically modified through:
A. Epimerization
B. Acetylation
-
The α-hydroxyl group is acetylated to form α-14-acetyl-apo-arabidiol , a root-exuded compound with suspected rhizosphere defense activity .
Feeding experiments confirm this pathway:
| Substrate | Primary Product | Secondary Product |
|---|---|---|
| 14-apo-arabidiol | 3-keto-14-apo-arabidiol | α-14-acetyl-apo-arabidiol |
| 3-keto derivative | α-14-apo-arabidiol | N/A |
Biological and Ecological Implications
-
Defense modulation : DMNT disrupts Pythium spore germination at ≤10 ppm, while apo-arabidiol derivatives strengthen root cell walls .
-
Species-specificity : The derivatization pathway is advanced in A. thaliana but rudimentary in A. lyrata, indicating evolutionary divergence in triterpenoid metabolism .
Reaction Variability Across Accessions
Metabolic profiling reveals:
-
Columbia-0 (Col-0) : High conversion efficiency to acetylated products .
-
C24 and Bur-0 : Accumulate intermediate 3-keto derivatives .
These reactions highlight this compound’s role as a biochemical scaffold for both volatile signaling and non-volatile defense compounds. The interplay between CYP705A1-mediated cleavage and downstream acetyltransferase activity exemplifies plant adaptation to pathogen pressures through specialized metabolism .
Eigenschaften
Molekularformel |
C30H52O2 |
|---|---|
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
KCSCTOANDBOIGV-ZFAZNOKVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |
Synonyme |
arabidiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















